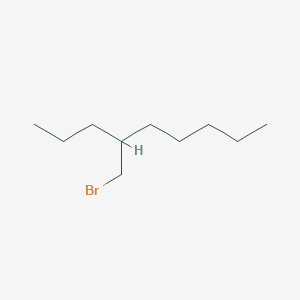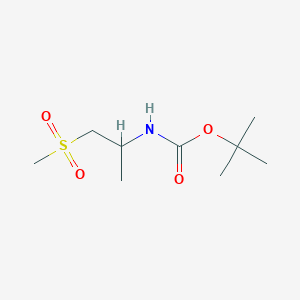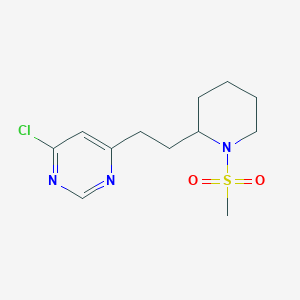
4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
The chemical reactions involving similar compounds include catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Chemical Properties
Development of AZD1283 : This compound was used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The synthesis process, scaled up to 20 kg batches, supported preclinical and clinical studies, emphasizing its potential in pharmaceutical applications (Andersen et al., 2013).
Reactivity of Ethylsulfonylpyridines : Another study focused on the transformation of 2-Chloro-3-ethylsulfonylpyridine through various chemical processes. This study provides insight into the chemical behavior and potential reactivity of related compounds (Rouchaud et al., 1997).
Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine : Research on the synthesis of this compound from 2-amino-4-methylpyridine involved chlorination and condensation processes. This study is relevant for understanding the synthetic pathways and intermediates associated with such compounds (Li, 2012).
Biological and Pharmacological Research
Degradation of Chlorimuron-ethyl by Aspergillus niger : This study investigated the microbial degradation of chlorimuron-ethyl, a compound structurally related to 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine, by Aspergillus niger. The findings contribute to understanding environmental and biological interactions of such compounds (Sharma et al., 2012).
Antiproliferative Activity of Pyrimidine Derivatives : A series of pyrimidine derivatives, similar to the compound , were synthesized and evaluated for antiproliferative effects against human cancer cell lines. This research is significant for exploring the therapeutic potential of related compounds (Mallesha et al., 2012).
Crystal Structure Analysis
Crystal Structures of Pyrimidine Derivatives : A study investigated the crystal structures of pyrimethaminium and 2-amino-4,6-dimethylpyrimidine, providing insights into the structural characteristics of similar pyrimidine-based compounds (Balasubramani et al., 2007).
Structural Analysis of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide : This study provides detailed crystallographic information on a compound structurally related to the one , aiding in understanding the molecular conformation and interactions (Kumar et al., 2012).
Properties
IUPAC Name |
4-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-12(13)15-9-14-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHIIULZYYKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



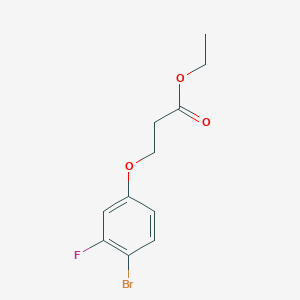
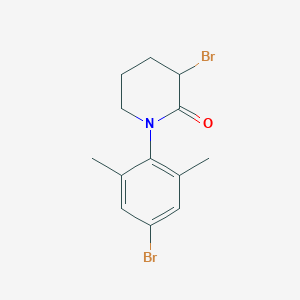
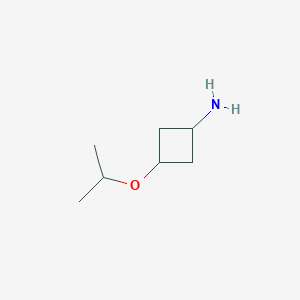
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
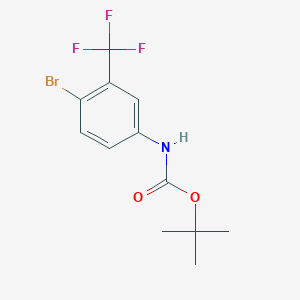
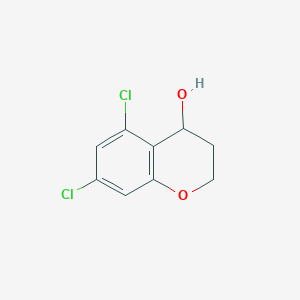


![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)


